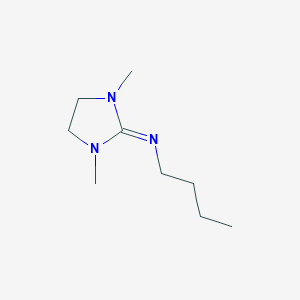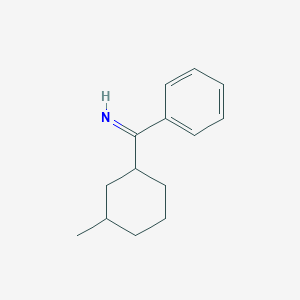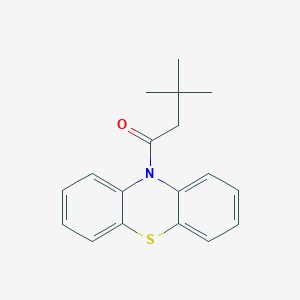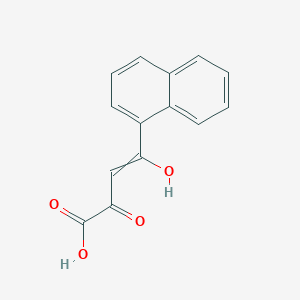
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C9H19N3 . It is composed of 31 atoms, including 19 hydrogen atoms, 9 carbon atoms, and 3 nitrogen atoms . This compound is known for its unique structure, which includes a butanamine backbone and an imidazolidinylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of butanamine with a suitable imidazolidinylidene precursor under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The imidazolidinylidene group plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine, N,N-dimethyl-: This compound has a similar butanamine backbone but lacks the imidazolidinylidene group.
1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-: The presence of the imidazolidinylidene group distinguishes it from other butanamine derivatives.
Uniqueness
The unique structure of 1-Butanamine, N-(1,3-dimethyl-2-imidazolidinylidene)-, particularly the imidazolidinylidene group, imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
674334-34-0 |
|---|---|
Fórmula molecular |
C9H19N3 |
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
N-butyl-1,3-dimethylimidazolidin-2-imine |
InChI |
InChI=1S/C9H19N3/c1-4-5-6-10-9-11(2)7-8-12(9)3/h4-8H2,1-3H3 |
Clave InChI |
JVXLKVFHOQMSIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C1N(CCN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)

![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
acetyl}glycine](/img/structure/B15159713.png)

